molecular formula C26H27BrN4O4S B12009061 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Cat. No.: B12009061
M. Wt: 571.5 g/mol
InChI Key: JPODHVBTDSEWKC-MTDXEUNCSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzyloxy group, a bromophenyl sulfonyl group, and a piperazinyl acetohydrazide moiety. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide typically involves a multi-step process:

  • Formation of the Benzyloxybenzaldehyde Intermediate

      Reaction: Benzylation of 4-hydroxybenzaldehyde.

      Conditions: Use of benzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as acetone.

  • Synthesis of the Piperazinyl Acetohydrazide

      Reaction: Condensation of 4-bromobenzenesulfonyl chloride with piperazine.

      Conditions: Use of an organic solvent like dichloromethane and a base such as triethylamine.

  • Final Condensation Reaction

      Reaction: Condensation of the benzyloxybenzaldehyde intermediate with the piperazinyl acetohydrazide.

      Conditions: Use of ethanol as a solvent and reflux conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
    • Reagents: Potassium permanganate or chromium trioxide.

  • Reduction

    • The imine group (methylidene) can be reduced to form the corresponding amine.
    • Reagents: Sodium borohydride or hydrogenation using palladium on carbon.

  • Substitution

    • The bromophenyl group can undergo nucleophilic substitution reactions.
    • Reagents: Nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Receptor Binding: Investigation into its binding affinity with various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents, particularly in oncology and neurology.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Polymer Science: Use in the synthesis of polymers with specific functional properties.

    Chemical Sensors: Development of sensors for detecting specific analytes based on its reactivity.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and bromophenyl groups may facilitate binding to hydrophobic pockets, while the piperazinyl acetohydrazide moiety can form hydrogen bonds or ionic interactions with active sites. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of both benzyloxy and bromophenyl sulfonyl groups provides a distinct electronic environment that can be exploited in various chemical and biological applications.

This compound’s versatility and potential for modification make it a valuable candidate for further research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H27BrN4O4S

Molecular Weight

571.5 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H27BrN4O4S/c27-23-8-12-25(13-9-23)36(33,34)31-16-14-30(15-17-31)19-26(32)29-28-18-21-6-10-24(11-7-21)35-20-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2,(H,29,32)/b28-18+

InChI Key

JPODHVBTDSEWKC-MTDXEUNCSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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